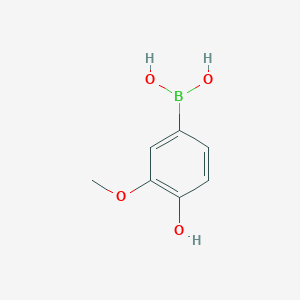

(4-Hydroxy-3-methoxyphenyl)boronic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)boronic acid typically involves the reaction of vanillin with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

(4-Hydroxy-3-methoxyphenyl)boronic acid has been investigated for its potential as an anticancer agent. It is utilized in the synthesis of various derivatives that inhibit tubulin polymerization, a critical process in cancer cell division. For instance, compounds derived from this boronic acid have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating low nanomolar IC50 values against these cells .

Case Study: Inhibition of Tubulin Polymerization

A study synthesized a series of 6-aryl-3-aroyl-indole analogues incorporating this compound. These analogues exhibited significant inhibition of tubulin polymerization and were effective against various human cancer cell lines, indicating their potential as vascular disrupting agents .

Synthesis of Bioactive Compounds

Suzuki-Miyaura Cross-Coupling Reactions

this compound is widely used as a reactant in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of complex organic molecules .

Example: Ethylidenedihydroindolones

The compound has been employed to prepare ethylidenedihydroindolones, which are potential neoplastic agents. This application highlights its role in developing new therapeutic agents by modifying existing chemical frameworks .

Development of Drug Delivery Systems

Selective Drug Delivery to Cancer Cells

Boronic acids, including this compound, can form reversible covalent bonds with diols present on the surface of cancer cells. This property enhances the selectivity and efficacy of drug delivery systems targeting cancer cells .

Case Study: Camptothecin Delivery

In one study, a camptothecin derivative was modified using boronic acid to improve its selectivity towards cancer cells. The boronic acid facilitated the selective release of the drug within cancerous tissues, demonstrating the compound's utility in targeted therapy .

Structural Optimization in Drug Design

Enhancing Bioavailability

Research has shown that substituting certain functional groups in drugs with boronic acids can significantly enhance their bioavailability by reducing first-pass metabolism. For example, replacing the hydroxyl group in fulvestrant with a boronic acid moiety improved its pharmacokinetic profile while maintaining its therapeutic efficacy against estrogen receptor-positive breast cancer .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid moiety interacts with active site residues, leading to the inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxy-4-methoxyphenylboronic acid: Similar in structure but with different positioning of the hydroxyl and methoxy groups.

4-Hydroxyphenylboronic acid: Lacks the methoxy group, leading to different reactivity and applications.

3-Methoxyphenylboronic acid: Lacks the hydroxyl group, affecting its chemical properties and uses.

Uniqueness

(4-Hydroxy-3-methoxyphenyl)boronic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with biomolecules makes it particularly valuable in research and industrial applications.

Actividad Biológica

(4-Hydroxy-3-methoxyphenyl)boronic acid, with the chemical formula CHBO and CAS number 182344-21-4, is a boronic acid derivative that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

| Property | Value |

|---|---|

| Molecular Weight (MW) | 167.96 g/mol |

| Boiling Point | Not specified |

| Solubility | High in polar solvents |

| Log P (octanol-water) | 0.0 to -1.22 |

| H-bond Donors | 3 |

| H-bond Acceptors | 4 |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Tubulin Polymerization : Similar to other boronic acids, this compound may inhibit tubulin polymerization, which is crucial for cell division. This property positions it as a potential anticancer agent by disrupting the mitotic spindle formation during cell division .

- Proteasome Inhibition : Boronic acids are known to act as proteasome inhibitors, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells .

- Antimicrobial Activity : The compound has shown promise as an antibacterial agent against resistant strains by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro and in vivo models:

- Cell Line Studies : In MCF-7 and MDA-MB-231 breast cancer cell lines, this compound demonstrated significant antiproliferative effects with IC values in the low nanomolar range. It was observed to cause G2/M phase arrest, indicating its effectiveness in halting cell cycle progression .

- Mechanistic Insights : The compound's ability to disrupt microtubule dynamics has been linked to its structural properties, allowing it to bind effectively to tubulin .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various strains:

- Resistance Inhibition : It has shown effectiveness against strains producing class C β-lactamases, with inhibitory constants (K) in the low micromolar range, suggesting a strong binding affinity .

Case Studies

- In Vivo Efficacy : A study involving BALB/c mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent .

- Pharmacokinetics : Following oral administration in animal models, the compound exhibited rapid absorption and distribution across various tissues, including the liver and kidneys, with peak plasma concentrations reached within 15 minutes .

Propiedades

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFBWSFTHSYXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468512 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-21-4 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (4-Hydroxy-3-methoxyphenyl)boronic acid in the context of the presented research?

A1: this compound plays a crucial role as a reagent in the synthesis of eugenol. The research demonstrates the successful palladium-catalyzed allylic arylation of allyl phenyl ether with this compound pinacol ester to produce eugenol. [] This highlights the compound's utility in synthesizing complex molecules relevant to various fields, including fragrance and flavoring industries.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.